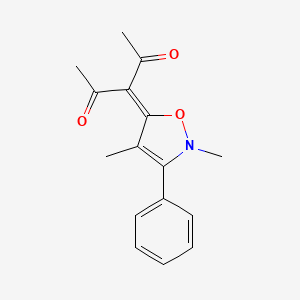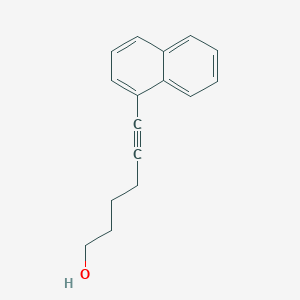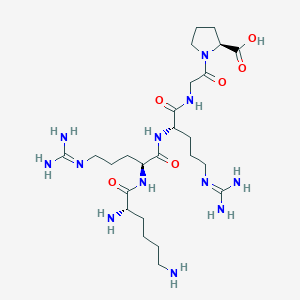![molecular formula C16H30N4O5Se B12611625 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine CAS No. 918938-33-7](/img/structure/B12611625.png)
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is a complex organic compound that contains seleniumThe presence of selenium, an essential trace element, adds to its significance as selenium-containing compounds are known for their antioxidant properties and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine typically involves multiple steps, starting with the preparation of the selenium-containing amino acid, 2-amino-4-(methylselanyl)butyric acid. This can be achieved through the reaction of selenomethionine with appropriate reagents under controlled conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Studied for its role in cellular processes and potential as a dietary supplement due to its selenium content.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in conditions related to oxidative stress.
Mécanisme D'action
The mechanism of action of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine involves its interaction with cellular components. The selenium atom can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. This compound may also interact with specific proteins and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: A naturally occurring amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in various enzymes.
Uniqueness
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is unique due to its specific structure, which combines selenium with leucine and glutamine residues.
Propriétés
Numéro CAS |
918938-33-7 |
|---|---|
Formule moléculaire |
C16H30N4O5Se |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-amino-4-methyl-2-(4-methylselanylbutanoylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H30N4O5Se/c1-10(2)9-16(18,20-13(22)5-4-8-26-3)15(25)19-11(14(23)24)6-7-12(17)21/h10-11H,4-9,18H2,1-3H3,(H2,17,21)(H,19,25)(H,20,22)(H,23,24)/t11-,16-/m0/s1 |
Clé InChI |
GFSGHGBLJNPKHI-ZBEGNZNMSA-N |
SMILES isomérique |
CC(C)C[C@](C(=O)N[C@@H](CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)





![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
